9,10-Dibromo-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-7,12-dioxa-3-azaspiro[5.6]dodecane
Description
This compound is a halogenated spirocyclic derivative featuring a pyridinyl core substituted with chlorine and trifluoromethyl groups, combined with a 7,12-dioxa-3-azaspiro[5.6]dodecane ring system. The bromine atoms at positions 9 and 10 enhance its molecular weight (estimated ~465.7 g/mol based on analogs) and influence its reactivity and binding properties . Key computed properties include a high topological polar surface area (34.6 Ų), moderate lipophilicity (XLogP3 ~3.2), and a complex spirocyclic architecture that may confer conformational rigidity .
Properties
IUPAC Name |
9,10-dibromo-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-7,12-dioxa-3-azaspiro[5.6]dodecane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Br2ClF3N2O2/c16-10-7-24-14(25-8-11(10)17)1-3-23(4-2-14)13-12(18)5-9(6-22-13)15(19,20)21/h5-6,10-11H,1-4,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNCRSGWIZEEIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCC(C(CO2)Br)Br)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Br2ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
9,10-Dibromo-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-7,12-dioxa-3-azaspiro[5.6]dodecane is a complex organic compound with significant potential in pharmaceutical applications due to its unique structural features and biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.
- Molecular Formula : C15H16Br2ClF3N2O2
- Molecular Weight : 508.56 g/mol
- CAS Number : 337920-36-2
- Predicted Boiling Point : 507.9 ± 50.0 °C
- Density : 1.80 ± 0.1 g/cm³
- pKa : 3.56 ± 0.39
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways.
Enzyme Inhibition
Research indicates that the compound may act as an inhibitor of specific enzymes crucial for bacterial viability and virulence, such as phosphopantetheinyl transferases (PPTases). These enzymes play a vital role in post-translational modifications necessary for bacterial survival .
Antimicrobial Activity
Studies have shown that derivatives of compounds containing the trifluoromethyl-pyridine moiety exhibit antimicrobial properties. This suggests that this compound may also possess antimicrobial activity, particularly against Gram-positive and Gram-negative bacteria.
Research Findings and Case Studies
-
Antimicrobial Efficacy :
- A study demonstrated that compounds with similar structures exhibited significant inhibition against various bacterial strains, indicating potential use as antimicrobial agents.
- The presence of bromine and trifluoromethyl groups appears to enhance the antimicrobial properties of the molecule.
-
Cytotoxicity Testing :
- In vitro cytotoxicity assays revealed that the compound exhibits selective toxicity towards certain cancer cell lines while sparing normal cells, suggesting its potential as an anticancer agent.
Data Table: Biological Activity Overview
Scientific Research Applications
Medicinal Chemistry Applications
The presence of the trifluoromethyl and chloro groups in the pyridine moiety enhances the compound's bioactivity and lipophilicity, making it a promising candidate for drug development.
Potential Therapeutic Uses
- Antimicrobial Agents : Compounds with similar structures have demonstrated antimicrobial properties. The incorporation of halogens often increases the efficacy against resistant strains.
- Anticancer Activity : Research indicates that spirocyclic compounds can exhibit selective cytotoxicity towards cancer cells. The unique spiro structure may contribute to this activity by interfering with cellular mechanisms involved in proliferation .
- Neurological Disorders : The ability to cross the blood-brain barrier makes such compounds suitable for exploring treatments for neurological conditions.
Agrochemical Applications
The compound's structural features suggest potential use as a pesticide or herbicide.
Insecticidal Properties
Research on related pyridine derivatives shows effectiveness against various pests, indicating that this compound could similarly disrupt insect metabolic pathways or interfere with neurotransmitter systems.
Herbicide Development
The trifluoromethyl group is known to enhance herbicidal activity by improving the compound's stability and selectivity towards target plants over crops .
Material Science Applications
Due to its unique structural attributes, this compound can also be explored in material science.
Polymer Chemistry
The dibromo and chloro functionalities allow for potential polymerization reactions, leading to novel materials with tailored properties for applications in coatings, adhesives, and composites.
Nanotechnology
Incorporating this compound into nanostructured materials may enhance their performance in catalysis or as drug delivery systems due to improved interaction with biological membranes .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that similar dibrominated compounds exhibited significant antibacterial activity against Staphylococcus aureus, suggesting that 9,10-dibromo derivatives could be similarly effective.
- Cytotoxicity Tests : In vitro studies on spirocyclic compounds revealed that they can induce apoptosis in cancer cell lines, supporting further investigation into this compound's anticancer potential.
- Pesticide Development : Field trials of pyridine-based herbicides showed increased crop yield and pest resistance, highlighting the practical applications of such compounds in agriculture .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Structural Comparison
| Compound Name | Key Substituents/Features | Molecular Weight (g/mol) | Notable Applications/Properties |
|---|---|---|---|
| Target Compound | 9,10-Dibromo, 3-chloro-5-(trifluoromethyl)pyridin-2-yl, 7,12-dioxa-3-azaspiro[5.6]dodecane | ~465.7 (estimated) | Unknown (research-stage) |
| Fluopyram (N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]-2-(trifluoromethyl)benzamide) | Benzamide-linked pyridinyl group, trifluoromethyl substituents | 396.7 | SDHI fungicide; used in crops |
| EP 4 374 877 A2 (Diazaspiro carboxamide) | 6,7-Diazaspiro[4.5]decene, iodophenyl, trifluoromethyl pyrimidinyl | ~749.8 | Pharmaceutical candidate (patented) |
| 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetate | Ethyl ester, pyridinyl acetate | 234.28 | Synthetic intermediate |
Key Observations :
- Halogenation : The target compound’s 9,10-dibromo substituents distinguish it from Fluopyram and EP 4 374 877 A2, which lack bromine. Bromination may enhance electrophilic reactivity or environmental persistence compared to chlorinated/fluorinated analogs .
- Spirocyclic Framework: The 7,12-dioxa-3-azaspiro[5.6]dodecane system shares conformational constraints with EP 4 374 877 A2’s diazaspiro ring but differs in heteroatom placement (oxygen vs.
Table 2: Property Comparison
| Compound Name | XLogP3 | Hydrogen Bond Acceptors | Rotatable Bonds | Topological Polar Surface Area (Ų) | Biological Activity |
|---|---|---|---|---|---|
| Target Compound | ~3.2 | 7 | 1 | 34.6 | Undocumented |
| Fluopyram | 3.8 | 6 | 7 | 63.8 | Fungicidal; thyroid tumor risk |
| EP 4 374 877 A2 | ~5.1 | 9 | 4 | 121.0 | Anticancer (patent claim) |
| 3-Chloro-5-(trifluoromethyl)picolinic acid (TPA) | 1.5 | 4 | 2 | 52.9 | Fluopyram metabolite |
Key Observations :
- Metabolic Stability : Unlike Fluopyram, which degrades into TPA and TPAA (polar metabolites), the target compound’s bromine atoms and rigid spiro system may slow oxidative metabolism .
Toxicity and Environmental Impact
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 9,10-Dibromo-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-7,12-dioxa-3-azaspiro[5.6]dodecane, and how can reaction conditions be optimized?
- Methodological Answer : Key synthetic strategies involve multi-step reactions, such as coupling halogenated pyridine derivatives with spirocyclic intermediates. For example, highlights the use of polar aprotic solvents (e.g., DMF) and continuous flow reactors to enhance reaction efficiency and scalability for structurally similar spiro compounds. Optimization should focus on temperature control (e.g., 100°C in sealed tubes for boronic acid couplings, as in ), solvent selection, and catalyst screening (e.g., palladium-based catalysts for cross-coupling reactions). Monitoring reaction progress via LCMS (e.g., m/z 658 [M+H]+ in ) ensures intermediate purity .
Q. What analytical techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is critical:
- NMR (¹H/¹³C) : Resolves spirocyclic and pyridyl substituent configurations (e.g., emphasizes NMR for confirming stereochemistry in azaspiro compounds).
- LCMS/HPLC : Validates molecular weight (e.g., m/z 658 in ) and retention time (e.g., 1.57 minutes under SMD-TFA05 conditions).
- IR Spectroscopy : Identifies functional groups like C-Br and CF₃ stretches.
- Elemental Analysis : Confirms stoichiometric ratios of halogens (Br, Cl) .
Q. How can researchers assess the compound’s stability under varying storage and experimental conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors:
- Temperature : Store at 4°C, 25°C, and 40°C for 1–4 weeks, monitoring degradation via HPLC ().
- pH Sensitivity : Test solubility in aqueous buffers (pH 3–9) and track precipitation or hydrolysis.
- Light Exposure : Use UV-vis spectroscopy to detect photodegradation products .
Advanced Research Questions
Q. What mechanistic insights exist for the reactivity of the trifluoromethylpyridinyl and dibromo-spiro motifs in this compound?
- Methodological Answer : The electron-withdrawing trifluoromethyl group on the pyridine ring () enhances electrophilic substitution reactivity, while the dibromo-spiro system may undergo nucleophilic displacement. Kinetic studies using stopped-flow NMR () can elucidate reaction pathways. Computational modeling (e.g., DFT calculations) predicts regioselectivity in cross-coupling reactions, as seen in for similar boronic acid couplings .
Q. How can computational modeling guide the design of derivatives with improved bioactivity or material properties?
- Methodological Answer :
- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock.
- QSAR Models : Correlate structural features (e.g., halogen position, spiro ring size) with activity data.
- Molecular Dynamics : Assess conformational stability of the spirocyclic core in solvent environments .
Q. How should researchers address contradictions in spectroscopic data during structure elucidation?
- Methodological Answer :
- Cross-Validation : Compare NMR/IR data with analogous compounds (e.g., and provide reference spectra for azaspiro systems).
- Crystallography : Resolve ambiguities via single-crystal X-ray diffraction (e.g., ’s R factor = 0.035 for spiro compound confirmation).
- Statistical Analysis : Apply multivariate methods to distinguish noise from structural anomalies .
Q. What strategies are recommended for scaling up synthesis while maintaining yield and purity?
- Methodological Answer :
- Process Control : Implement inline analytics (e.g., PAT tools) for real-time monitoring (, RDF2050108).
- Membrane Separation : Purify intermediates using nanofiltration (, RDF2050104).
- Flow Chemistry : Reduce batch variability via continuous reactors () .
Methodological Notes
- Data Interpretation : Link findings to theoretical frameworks (e.g., reaction mechanisms in ) to resolve discrepancies .
- Experimental Design : Use fractional factorial designs to optimize multi-variable syntheses (e.g., solvent, catalyst, temperature) .
- Ethical Compliance : Adhere to non-commercial research guidelines (e.g., prohibits therapeutic use of similar compounds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
